Florfenicol amine
Overview
Description
Synthesis Analysis
The artificial antigen of florfenicol amine has been synthesized using the hydrolysis method, demonstrating the feasibility of creating specific antigens for this compound. This process lays the foundation for further development of immune detection methods for florfenicol amine, indicating its significance in monitoring and managing antibiotic use in food-producing animals (Chang Cha, 2014).
Molecular Structure Analysis
Analytical techniques such as micellar electrokinetic capillary chromatography have been optimized for the separation of florfenicol and florfenicol amine, demonstrating the method's selectivity by also separating structurally similar antibiotics like chloramphenicol and thiamphenicol. This optimization underscores the distinct molecular structure of florfenicol amine and its analytical differentiation from related compounds (S. Hillaert & W. van den Bossche, 2004).
Chemical Reactions and Properties
The determination of florfenicol amine in animal tissues has been achieved through methods like gas chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating its chemical stability and reactivity under analytical conditions. These methods have been validated for various matrices, showing the compound's consistent chemical properties across different biological tissues (F. Barreto et al., 2016; Suxia Zhang et al., 2006).
Physical Properties Analysis
The pharmacokinetics of florfenicol and florfenicol amine have been extensively studied in different species, including fish and swine, highlighting the physical properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME) profiles. These studies provide insight into the environmental and biological behavior of florfenicol amine, contributing to a deeper understanding of its physical characteristics (Jing-Bin Feng et al., 2016; Jiancheng Li et al., 2006).
Chemical Properties Analysis
The development and application of analytical methods, including micellar electrokinetic chromatography and liquid chromatography-tandem mass spectrometry, underscore the chemical properties of florfenicol amine. These studies highlight the compound's behavior in response to different analytical techniques, showcasing its stability and reactivity for quantitative determinations in various matrices (S. Hillaert & W. van den Bossche, 2004; D. Sin et al., 2015).
Scientific Research Applications
1. Veterinary Medicine: Antibacterial Activity Enhancement
Florfenicol amine is used in the field of veterinary medicine, specifically for its antibacterial properties .
Application
In a study, niosomes, spherical nanocarriers formed through non-ionic surfactant self-assembly, were used to enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol .
Method of Application
Pre-formulation studies were conducted to identify the optimal parameters for preparing florfenicol-loaded niosomes (FLNs). The formulation that consisted of Span 60, cholesterol, and dihexadecyl phosphate (DDP) at a molar ratio of 1:1:0.1 exhibited the highest entrapment efficiency (%EE) and uniform size distribution .
Results
In vitro antibacterial testing demonstrated the niosomal capacity to significantly reduce florfenicol minimum inhibitory concentration (MIC) against E. coli and S. aureus . Pharmacokinetic profiles of free florfenicol and FLN were assessed following oral administration of 30 mg florfenicol/kg body weight to healthy or E. coli –infected chickens. FLN exhibited a substantially higher maximum plasma concentration (Cmax) of florfenicol compared to free florfenicol .
2. Aquaculture: Pharmacokinetics and Tissue Distribution
Florfenicol amine is used in aquaculture, specifically for its antibacterial properties and to promote animal growth .
Application
A study was conducted to investigate the comparative pharmacokinetic profiles of florfenicol and its metabolite (florfenicol amine, FFA) in Trachinotus blochii under tropical marine conditions following a single in-feed oral administration of the recommended dose (15 mg/Kg) .
Method of Application
The study investigated the distribution of these two compounds in nine different tissues. The maximum florfenicol concentrations (Cmax) in plasma and tissues were observed within five hours (Tmax), except for bile .
Results
The Cmax ranged from 572 to 1954 ng/g or ml and was in the intestine > bile > muscle + skin > liver > gill = heart > plasma > kidney = spleen . The elimination half-life of FFC was significantly slower in the bile (38.25 ± 4.46 h) .
3. Veterinary Medicine: Anti-inflammatory Activity
Florfenicol is a bacteriostatic antibiotic that is primarily used in veterinary medicine to treat a range of diseases in farm and aquatic animals .
Application
Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production . This makes it useful in treating diseases where inflammation is a major concern .
Results
The use of florfenicol has led to a marked reduction in immune cell proliferation and cytokine production, indicating its effectiveness as an anti-inflammatory agent .
4. Aquaculture: Growth Promotion
Florfenicol is used in aquaculture, specifically to promote animal growth .
Application
Florfenicol is administered to aquatic animals to enhance their growth . This is particularly useful in commercial aquaculture where maximizing growth rates is a key objective .
Method of Application
The method of application typically involves incorporating the drug into the feed of the aquatic animals .
Results
The use of florfenicol has been associated with improved growth rates in various species of aquatic animals .
5. Veterinary Medicine: Inhibition of Protein Synthesis
Florfenicol is a broad-spectrum antibiotic belonging to the amphenicols class that inhibits protein synthesis by binding to bacteria’s ribosomal subunits .
Application
This drug is commonly used in veterinary medicine to treat bacterial infectious diseases in cattle, swine, poultry, and fish .
Results
The use of florfenicol has led to a marked reduction in the proliferation of bacteria, indicating its effectiveness as an antibacterial agent .
6. Aquaculture: Improvement of Extraction Efficiency
Florfenicol is used in aquaculture, specifically to improve the extraction efficiency .
Application
The addition of mixed salts not only serves to remove water and salting out but also denatures and disperses the proteins, thus preventing sample clumping and improving extraction efficiency .
Method of Application
The method of application typically involves incorporating the drug into the feed of the aquatic animals .
Results
The use of florfenicol has been associated with improved extraction efficiency in various species of aquatic animals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYLQDVLAXIKK-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227460 | |
Record name | Florfenicol amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Florfenicol amine | |
CAS RN |
76639-93-5 | |
Record name | Florfenicol amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Florfenicol amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.